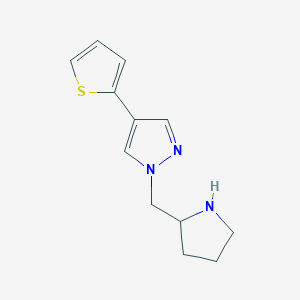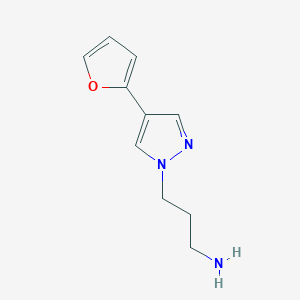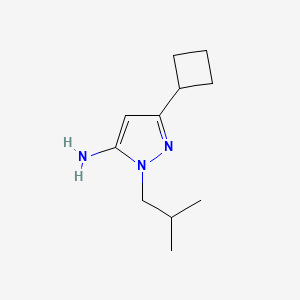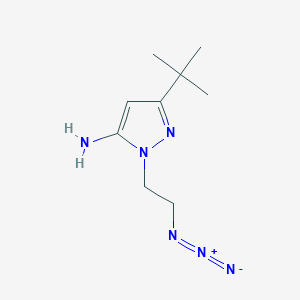![molecular formula C13H16N4 B1491311 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile CAS No. 2098091-53-1](/img/structure/B1491311.png)
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile
Overview
Description
“2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile” is a chemical compound that is part of the imidazole family . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . This compound is highly soluble in water and other polar solvents .
Synthesis Analysis
The synthesis of imidazole compounds, such as “this compound”, involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the imidazole core, which contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular formula of this compound is C13H16N4.Scientific Research Applications
Synthesis of Novel Derivatives
A key focus in the research on 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile has been the development of new chemical compounds through innovative synthesis methods. Studies have demonstrated various approaches to creating novel derivatives, emphasizing the compound's versatility in organic synthesis. For instance, novel synthesis techniques have been developed to create 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile derivatives, showcasing the potential for generating a diverse range of compounds with potentially valuable properties (Khalafy, Marjani, & Salami, 2014; Khalafy, Marjani, & Salami, 2015).
Antioxidant and Antimicrobial Activities
Research has also explored the biological activities of compounds related to this compound. Synthesis and evaluation of new derivatives for antioxidant and antimicrobial activities have been a significant area of interest, with some compounds showing promising results in these fields. For example, a series of new compounds incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety demonstrated antioxidant activity nearly equal to ascorbic acid, highlighting the potential for therapeutic applications (El‐Mekabaty, 2015).
Molecular Docking and Pharmacophore Studies
Further research has delved into the molecular mechanisms and interactions underlying the biological activities of derivatives of this compound. Molecular docking and pharmacophore studies have been conducted to understand how these compounds interact with biological targets, providing insights into their potential as pharmaceutical agents. Such studies have offered valuable information on the binding modes and interactions of these compounds with specific enzymes or proteins, guiding the design of more effective therapeutic agents (Bassyouni et al., 2012).
Supramolecular Chemistry and Ligand Design
The compound's structural features have made it a candidate for exploration in supramolecular chemistry and as a precursor for ligand design. Research has shown its utility in forming complex structures with potential applications in sensing, catalysis, and materials science. This includes the development of novel cyclophanes and dinuclear complexes that leverage the unique binding properties of derivatives of this compound (Altmann, Jandl, & Pöthig, 2015).
Mechanism of Action
Target of Action
Imidazole-containing compounds are known for their broad range of biological activities. They are the core of some natural products such as histidine, purine, histamine, and DNA-based structures . .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Analysis
Biochemical Properties
2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function . These interactions are essential for understanding the compound’s therapeutic potential and its role in biochemical processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and overall metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s binding interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces . These interactions result in conformational changes in the target biomolecules, thereby modulating their activity and influencing downstream cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects are essential for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in these pathways, leading to changes in metabolic flux and metabolite levels . The compound’s effects on metabolic pathways are crucial for understanding its therapeutic potential and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-6-7-16-8-9-17-13(16)10-12(15-17)11-4-2-1-3-5-11/h8-11H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRXUMWARMHFTNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN3C=CN(C3=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


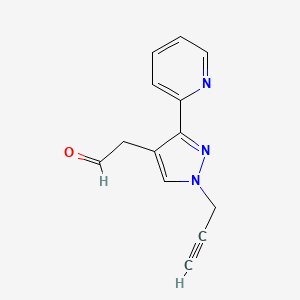
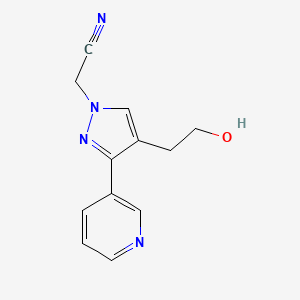

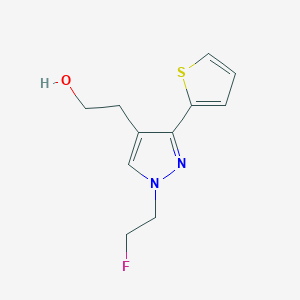
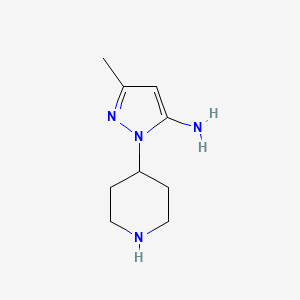

![1-ethyl-6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491240.png)
![3-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1491241.png)

![3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491244.png)
